molecular formula C11H16O2S B7775709 4-(3-Methoxyphenoxy)butane-1-thiol

4-(3-Methoxyphenoxy)butane-1-thiol

Cat. No.: B7775709
M. Wt: 212.31 g/mol
InChI Key: QQXUTWQDSFNQRR-UHFFFAOYSA-N
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Description

4-(3-Methoxyphenoxy)butane-1-thiol is an organic compound with the molecular formula C11H16O2S It is a thiol derivative, characterized by the presence of a sulfhydryl group (-SH) attached to a butane chain, which is further connected to a methoxyphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methoxyphenoxy)butane-1-thiol typically involves the reaction of 3-methoxyphenol with 1-bromo-4-chlorobutane in the presence of a base to form 4-(3-methoxyphenoxy)butane. This intermediate is then treated with thiourea to introduce the thiol group, followed by hydrolysis to yield the final product .

Industrial Production Methods

In industrial settings, the production of thiols often relies on the high nucleophilicity of sulfur. One common method involves the reaction of sodium hydrosulfide with alkyl halides. For this compound, a similar approach can be employed, where sodium hydrosulfide reacts with 4-(3-methoxyphenoxy)butane .

Chemical Reactions Analysis

Types of Reactions

4-(3-Methoxyphenoxy)butane-1-thiol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Iodine (I2) or bromine (Br2) in aqueous or organic solvents.

    Reduction: Zinc (Zn) and hydrochloric acid (HCl).

    Substitution: Alkyl halides and bases like sodium hydrosulfide (NaSH).

Major Products Formed

    Oxidation: Disulfides (R-S-S-R’).

    Reduction: Thiols (R-SH).

    Substitution: Various substituted thiols depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4-(3-Methoxyphenoxy)butane-1-thiol involves its thiol group, which can form covalent bonds with various molecular targets. This interaction can modulate the activity of enzymes and proteins, affecting biochemical pathways. The methoxyphenoxy group may also contribute to its binding affinity and specificity .

Properties

IUPAC Name

4-(3-methoxyphenoxy)butane-1-thiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O2S/c1-12-10-5-4-6-11(9-10)13-7-2-3-8-14/h4-6,9,14H,2-3,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQXUTWQDSFNQRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCCCCS
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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